N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide

Description

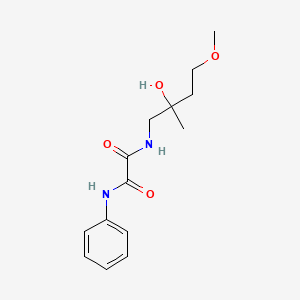

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by a branched alkyl chain at the N1 position (2-hydroxy-4-methoxy-2-methylbutyl) and a phenyl group at the N2 position.

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMNVBDMEJFYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide involves several steps. The synthetic route typically includes the reaction of appropriate starting materials under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the compound.

Chemical Reactions Analysis

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, it is used in industrial research for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA)

- Structure : Symmetric bis-oxalamide with two N2-phenyl groups linked by an ethylene bridge.

- Key Differences : Lacks the hydroxyl and methoxy substituents present in the target compound.

- Applications : Demonstrated as a soluble-type nucleator for PLA, enhancing crystallization kinetics by reducing energy barriers for crystal growth. PLA/OXA composites showed higher crystallization rates compared to pure PLA .

- Performance : Improved mechanical properties due to efficient dispersion in the polymer matrix. The absence of polar groups in OXA may limit its solubility in polar solvents compared to the target compound.

N1-(2-Carboxyphenyl)-N2-phenyloxalamide

- Structure : Features a carboxylic acid group at the ortho position of the N1-phenyl ring.

- Synthesis : Produced via acid-catalyzed rearrangement of epoxide precursors .

- Applications: Not explicitly reported, but the carboxylic acid group suggests utility in metal coordination or pH-responsive systems.

GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

- Structure : Contains a halogenated aryl group (4-chlorophenyl) and a cyclic imide (dioxoisoindolinyl).

- Key Differences : The dioxoisoindolinyl group introduces rigidity and π-conjugation, unlike the flexible alkyl chain in the target compound.

- Applications : Synthesized for antimicrobial testing, with halogen substituents likely enhancing bioactivity .

Functional Analogues

N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-N2-(4-(4-methoxyphenyl)-thiazol-2-yl)hydrazine hydrobromide

- Structure : Combines thiazole and azepine moieties with a hydrazine linker.

- Key Differences: Non-oxalamide structure but shares functional groups (methoxy, aromatic rings).

- Applications : Exhibited cardioprotective activity superior to reference drugs like Levocarnitine, likely due to synergistic effects of methoxy and heterocyclic groups .

Sanazole (N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide)

- Structure : Nitrotriazole derivative with a methoxypropyl chain.

- Key Differences : Nitro group and triazole ring confer radiosensitizing properties absent in oxalamides.

- Applications : Clinical radiosensitizer with moderate hypoxic cell selectivity (sensitizer enhancement ratio = 1.55 at 1 mM) .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Research Findings and Contradictions

- OXA vs. Target Compound : OXA’s symmetric structure enables uniform dispersion in PLA, whereas the branched alkyl chain in the target compound may improve solubility but complicate crystallite formation .

- Antimicrobial vs. Polymer Applications : Halogenated oxalamides (e.g., GMC-3) prioritize bioactivity, while hydroxy/methoxy-substituted variants (e.g., target compound) are more suited for material science .

- Contradictions : Methoxy groups in Sanazole enhance radiosensitization but may reduce thermal stability in polymer matrices, highlighting a trade-off between functionality and material performance .

Biological Activity

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide, with the molecular formula and a molecular weight of 280.33 g/mol. The structure features a phenyloxalamide backbone that is crucial for its biological interactions.

This compound exerts its biological effects primarily through interactions with specific proteins and enzymes within cellular pathways. The compound may modulate the activity of target proteins, influencing various cellular processes such as:

- Cell Proliferation : It has been shown to affect the proliferation rates of certain cancer cell lines, suggesting potential applications in oncology.

- Tubulin Interaction : Similar to other oxalamides, it may interact with tubulin, impacting microtubule dynamics and cellular division.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for reducing side effects associated with traditional chemotherapeutics.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | 3.5 |

| HeLa (Cervical) | 20 | 3.0 |

| A549 (Lung) | 25 | 2.5 |

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its therapeutic efficacy against tumors. Results indicated significant tumor regression in treated animals compared to controls, supporting its potential as an effective anticancer agent.

Comparative Analysis

When compared to structurally similar compounds such as N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, this compound exhibits enhanced selectivity and potency against specific cancer types.

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15 | 3.5 |

| N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide | 30 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.